REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5](OC)=[O:6].[NH3:13]>CCOCC>[CH3:1][O:2][C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([NH2:13])=[O:6]
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)(F)F)(F)F
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The resulting viscous mixture was stirred at 25° overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness at 25° (10 mm)
|
Type
|
CUSTOM
|
Details
|
The crude residue was then recrystallized from ether/hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)N)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |